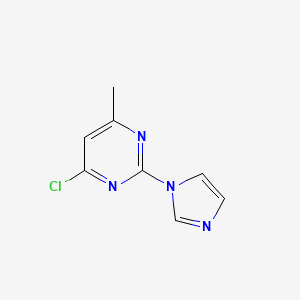
2-(4-Iodo-5-methyl-1H-pyrazol-1-YL)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Iodo-5-methyl-1H-pyrazol-1-YL)ethan-1-amine is a heterocyclic compound that features a pyrazole ring substituted with an iodine atom and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of enaminones with hydrazines in the presence of iodine as a catalyst . The reaction conditions often include mild temperatures and the use of solvents such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Iodo-5-methyl-1H-pyrazol-1-YL)ethan-1-amine can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the removal of the iodine substituent.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of pyrazole oxides.
Reduction: Formation of deiodinated pyrazole derivatives.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Iodo-5-methyl-1H-pyrazol-1-YL)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities such as antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(4-Iodo-5-methyl-1H-pyrazol-1-YL)ethan-1-amine involves its interaction with specific molecular targets. The iodine and methyl substituents on the pyrazole ring can influence its binding affinity and selectivity towards these targets. The compound may modulate biological pathways by inhibiting or activating enzymes, receptors, or other proteins involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
2-(3,5-Dimethyl-1H-pyrazol-1-YL)ethan-1-amine: Similar structure but lacks the iodine substituent.
2-(4-Chloro-5-methyl-1H-pyrazol-1-YL)ethan-1-amine: Similar structure with a chlorine substituent instead of iodine.
2-(4-Bromo-5-methyl-1H-pyrazol-1-YL)ethan-1-amine: Similar structure with a bromine substituent instead of iodine.
Uniqueness
The presence of the iodine atom in 2-(4-Iodo-5-methyl-1H-pyrazol-1-YL)ethan-1-amine imparts unique chemical and physical properties such as increased molecular weight and potential for specific interactions with biological targets. This makes it distinct from its analogs and potentially more effective in certain applications.
Properties
CAS No. |
1354704-31-6 |
|---|---|
Molecular Formula |
C6H10IN3 |
Molecular Weight |
251.07 |
IUPAC Name |
2-(4-iodo-5-methylpyrazol-1-yl)ethanamine |
InChI |
InChI=1S/C6H10IN3/c1-5-6(7)4-9-10(5)3-2-8/h4H,2-3,8H2,1H3 |
InChI Key |
YTWUFDWYVRDMSM-UHFFFAOYSA-N |
SMILES |
CC1=C(C=NN1CCN)I |
Canonical SMILES |
CC1=C(C=NN1CCN)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Tert-butyl 4-oxo-1-oxa-9-azaspiro[5.5]undec-2-ene-9-carboxylate](/img/structure/B3047057.png)

![5,5-Dimethyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic Acid](/img/structure/B3047059.png)





![4-Fluorobenzo[c][1,2,5]thiadiazole](/img/structure/B3047072.png)



